molecular formula C24H32O4 B13151324 beta-Estradiol dipropionate

beta-Estradiol dipropionate

Cat. No.: B13151324
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-BETA-ESTRADIOL3,17-DIPROPIONATE, also known as estradiol dipropionate, is a synthetic ester of the natural estrogen, estradiol. It is specifically the 3,17-dipropanoyl ester of estradiol. This compound has been widely used in hormone therapy for menopausal symptoms, low estrogen levels in women, and in the treatment of gynecological disorders . It has also found applications in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-BETA-ESTRADIOL3,17-DIPROPIONATE involves the esterification of estradiol with propionic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of 17-BETA-ESTRADIOL3,17-DIPROPIONATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 17-BETA-ESTRADIOL3,17-DIPROPIONATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Estradiol and propionic acid.

    Oxidation: Estrone derivatives.

    Reduction: Estradiol.

Comparison with Similar Compounds

Biological Activity

Beta-Estradiol dipropionate (EDP) is a synthetic estrogen that acts primarily through estrogen receptors, exerting various biological effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications.

This compound functions as an agonist of estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). Upon binding to these receptors, EDP activates intracellular signaling pathways that regulate gene transcription and protein synthesis. This mechanism is crucial for its therapeutic effects, including the alleviation of menopausal symptoms and modulation of metabolic processes.

  • Estrogen Receptors : EDP binds to ERα and ERβ, leading to the activation of genes involved in reproductive and metabolic functions .
  • G Protein-Coupled Estrogen Receptor : EDP also interacts with GPER, which mediates rapid cellular responses distinct from genomic actions .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its route of administration, typically via intramuscular injection. The esterification improves lipophilicity, allowing for sustained release into circulation.

  • Bioavailability : EDP has a higher bioavailability compared to oral estradiol formulations due to avoidance of first-pass metabolism. Intramuscular injections can achieve effective serum concentrations rapidly.
  • Half-Life : The half-life of EDP is influenced by the ester structure, providing prolonged effects compared to non-esterified estradiol .

Biological Effects

The biological activity of this compound encompasses several key areas:

1. Metabolic Effects

Recent studies indicate that EDP enhances glucose uptake in muscle cells (L6 cells) through the upregulation of glucose transporter type 4 (GLUT4). This effect is significant for potential applications in managing type 2 diabetes.

  • Glucose Uptake : EDP at a concentration of 10 µM increased glucose uptake within 30 minutes in insulin-resistant models .
  • GLUT4 Expression : EDP promotes GLUT4 expression and translocation to the plasma membrane, facilitating glucose transport .

2. Reproductive Health

In reproductive health contexts, EDP is utilized for hormone replacement therapy (HRT) in postmenopausal women and as part of feminizing hormone therapy for transgender women.

  • Menopausal Symptoms : EDP effectively alleviates symptoms such as hot flashes and vaginal atrophy by modulating estrogen levels .
  • Endometrial Effects : EDP influences androgen receptor expression in the endometrium, impacting fertility and menstrual regulation .

3. Bone Health

Estrogens are known to have protective effects on bone density by inhibiting bone resorption. EDP's action on estrogen receptors contributes to maintaining bone health in postmenopausal women.

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

  • Case Study 1 : In a cohort of postmenopausal women receiving EDP for HRT, significant improvements were observed in quality of life metrics related to menopausal symptoms after six months of treatment.
  • Case Study 2 : A study involving transgender women demonstrated that administration of EDP resulted in favorable changes in secondary sexual characteristics without significant adverse effects on metabolic parameters.

Data Tables

The following table summarizes key pharmacological data related to this compound:

ParameterValue
Molecular FormulaC24H32O4
Average Dosage1 - 5 mg per injection
Half-LifeVaries (dependent on formulation)
BioavailabilityHigh via intramuscular route
Primary UsesHRT, treatment of hypoestrogenism, feminizing therapy

Properties

IUPAC Name

(13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859202
Record name Estra-1,3,5(10)-triene-3,17-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.